4-(2,4-dioxooxazolidin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide

Description

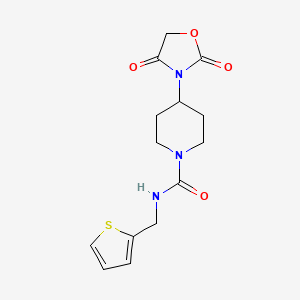

4-(2,4-Dioxooxazolidin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a 2,4-dioxooxazolidin-3-yl group and a thiophen-2-ylmethyl carboxamide moiety.

Properties

IUPAC Name |

4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4S/c18-12-9-21-14(20)17(12)10-3-5-16(6-4-10)13(19)15-8-11-2-1-7-22-11/h1-2,7,10H,3-6,8-9H2,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQRCXHLXKSBHFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COC2=O)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(2,4-dioxooxazolidin-3-yl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising an oxazolidinone ring, a piperidine moiety, and a thiophene side chain. Its molecular formula is with a molecular weight of approximately 344.4 g/mol. The presence of both the oxazolidinone and thiophene groups suggests diverse biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 344.4 g/mol |

| CAS Number | 2034546-00-2 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells, including enzymes and receptors that are pivotal in cellular processes. The oxazolidinone structure may facilitate binding to specific proteins, leading to modulation of their activity. This interaction can result in:

- Inhibition of cell proliferation

- Induction of apoptosis

- Modulation of inflammatory responses

Antimicrobial Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, showing promising results in inhibiting growth.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of this compound. In vitro assays suggest that it may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the synthesis of pro-inflammatory mediators.

Neuroprotective Properties

The structural components of the compound imply potential neuroprotective effects. Studies suggest that it may influence neuronal growth and regeneration, making it a candidate for treating neurodegenerative diseases.

Case Studies and Research Findings

- Study on Anti-inflammatory Activity : A study evaluated the compound's efficacy in reducing inflammation in animal models. Results indicated a significant reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .

- Neuroprotective Effects : Research conducted on neuronal cell lines demonstrated that the compound could promote neuronal survival under stress conditions, indicating its possible application in neuroprotection .

- Antimicrobial Testing : The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. It showed notable inhibitory effects, supporting its potential as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The compound shares a piperidine-carboxamide scaffold with multiple analogs (Table 1). Key differences lie in the substituents on the piperidine ring and the aromatic moieties:

Key Observations :

- Oxazolidinone vs. Benzimidazolone/Benzooxazole: The target compound’s 2,4-dioxooxazolidin-3-yl group differs from benzimidazolone (e.g., Compounds 8, 16) or benzooxazole (Compound 19) moieties.

- Thiophene vs. Halogenated Aromatics : The thiophen-2-ylmethyl group introduces sulfur-based π-electron density, contrasting with halogenated phenyl groups (e.g., 4-iodophenyl in Compound 8). This may influence solubility, metabolic stability, or target affinity .

Critical Analysis of Structural Divergence

- Advantages of Oxazolidinone: The 2,4-dioxooxazolidin-3-yl group may improve metabolic stability compared to benzimidazolones, which are prone to enzymatic hydrolysis .

- Limitations of Thiophene : Thiophene’s susceptibility to oxidation (forming sulfoxides) could necessitate prodrug strategies, unlike halogenated phenyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.